molecular formula C27H40O6 B12301514 11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl hexanoate

11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl hexanoate

Cat. No.: B12301514
M. Wt: 460.6 g/mol
InChI Key: XZSVYVIYKBHVMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-hexanoate is a synthetic steroid ester derived from hydrocortisone. It is known for its anti-inflammatory and immunosuppressive properties. This compound is used in various medical and scientific applications due to its potent biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-hexanoate typically involves the esterification of hydrocortisone with hexanoic acid. The reaction is carried out under anhydrous conditions using a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of 11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-hexanoate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then isolated and purified using industrial-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-hexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-hexanoate has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding activates the receptor, leading to the translocation of the receptor-ligand complex into the nucleus. Once in the nucleus, the complex interacts with specific DNA sequences, modulating the transcription of genes involved in inflammatory and immune responses. The primary molecular targets include cytokines, chemokines, and adhesion molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-hexanoate is unique due to its esterified form, which enhances its lipophilicity and prolongs its duration of action compared to its non-esterified counterparts. This modification allows for more efficient delivery and sustained therapeutic effects .

Properties

IUPAC Name

[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40O6/c1-4-5-6-7-23(31)33-16-22(30)27(32)13-11-20-19-9-8-17-14-18(28)10-12-25(17,2)24(19)21(29)15-26(20,27)3/h14,19-21,24,29,32H,4-13,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZSVYVIYKBHVMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60863214
Record name 11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60863214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.